![molecular formula C16H17F3N2O4 B2559604 Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate CAS No. 318469-59-9](/img/structure/B2559604.png)

Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

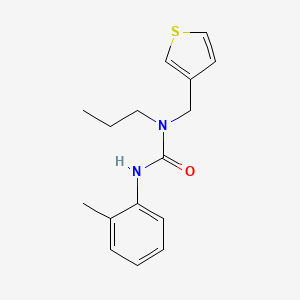

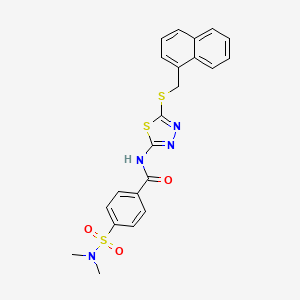

Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate is a chemical compound with the molecular formula C16H17F3N2O4 . It is a solid substance with a molecular weight of 394.37 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17F3N2O5S/c1-2-25-13(21)9-12-14(22)19-6-7-20(12)26(23,24)11-5-3-4-10(8-11)15(16,17)18/h3-5,8,12H,2,6-7,9H2,1H3,(H,19,22) . This code provides a detailed representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Applications De Recherche Scientifique

Impurity Profile Analysis : This compound, a glycoprotein IIb/IIIa antagonist, was studied for its impurity profile using liquid chromatography-mass spectrometry. This research was significant in the development of the compound for chronic oral treatment of thrombotic disorders (Thomasberger et al., 1999).

Learning and Memory Facilitation : Another study synthesized derivatives of this compound and examined their effects on learning and memory facilitation in mice. The research found that certain doses of the compound significantly improved performance in a water maze test (Li Ming-zhu, 2012).

Stereoselective Synthesis : Research focused on a one-pot, four-component tandem reaction involving this compound for the synthesis of highly functionalized [1,4]-thiazines. The process demonstrated high stereoselectivity and good yields, indicating potential for complex organic synthesis (Indumathi et al., 2007).

Vasodilation Properties : A study synthesized derivatives of this compound and screened them for vasodilation activity. Some derivatives revealed remarkable vasodilation potency, indicating potential therapeutic applications in cardiovascular disorders (Girgis et al., 2008).

Synthesis of Novel Series of α-Ketoamide Derivatives : This compound was used as an additive in the synthesis of α-ketoamide derivatives. The study highlighted its effectiveness in terms of purity and yield, demonstrating its utility in medicinal chemistry (El‐Faham et al., 2013).

Antimicrobial Agent Synthesis : Research included the synthesis of new benzothiazoles with this compound as an intermediate. The synthesized compounds were evaluated for their antimicrobial activity, though the study reported no significant activity (Al-Talib et al., 2016).

Optically Active Piperazines Synthesis : This compound was used in the synthesis of optically active piperazines. The study showed that these piperazines could be synthesized while retaining the configuration of the starting aziridines, indicating potential for chiral synthesis applications (Yahiro & Ito, 1986).

Anti-inflammatory and Analgesic Activity : A study synthesized 3-aroylmethylene-2-piperazinones derivatives and evaluated their anti-inflammatory and analgesic activity. The research aimed to understand the impact of different substituents on biological activity (Milyutin et al., 1994).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate.

Mode of Action

The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is known to participate in trifluoromethylation of carbon-centered radical intermediates , which could be a potential interaction with its targets.

Biochemical Pathways

The trifluoromethyl group’s involvement in trifluoromethylation of carbon-centered radical intermediates suggests that it may influence various biochemical pathways.

Result of Action

Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects suggest potential outcomes of Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate’s action.

Propriétés

IUPAC Name |

ethyl 2-[3-oxo-1-[3-(trifluoromethyl)benzoyl]piperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O4/c1-2-25-13(22)9-12-14(23)20-6-7-21(12)15(24)10-4-3-5-11(8-10)16(17,18)19/h3-5,8,12H,2,6-7,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUXGBVLOMPGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2559522.png)

![7-benzyl-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559523.png)

![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2559529.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)

![4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2559534.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)

![4-[3-[Bis(2-methoxyethyl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2559539.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2559540.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)